molecular formula C12H16O B11912909 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11912909
M. Wt: 176.25 g/mol
InChI Key: GJKPWJBCWHMXCY-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 2-ethyl-naphthalene. This process can be carried out using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated ring system, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3

InChI Key

GJKPWJBCWHMXCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2C1O

Origin of Product

United States

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